molecular formula C21H22ClN7O B2561136 N-(2-chlorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021259-37-9

N-(2-chlorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2561136
CAS RN: 1021259-37-9
M. Wt: 423.91
InChI Key: ITBRHOPEAJSMSE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22ClN7O and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One area of application involves the study of molecular interactions with receptors. For example, research on analogs of similar structural compounds has focused on understanding their binding interactions with specific receptors like the CB1 cannabinoid receptor. Such studies employ techniques like conformational analysis, molecular orbital methods, and 3D-quantitative structure-activity relationship (QSAR) models to elucidate how these compounds interact with receptors at the molecular level, providing insights into their potential therapeutic applications or pharmacological effects (Shim et al., 2002).

Synthesis and Characterization

Another significant application is in the synthesis and characterization of novel compounds. Researchers have used related compounds as starting materials to synthesize new heterocyclic structures with potential biological activities. These studies not only expand the chemical space of such compounds but also explore their potential applications in medicine and materials science. For instance, the synthesis of new imidazo[3″,4″:1′,2′]pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines and related compounds has been reported, highlighting the versatility of these chemical frameworks in generating diverse and potentially bioactive molecules (El-Dean et al., 2008).

Antimicrobial and Anticancer Studies

Compounds with similar structural features have been evaluated for their antibacterial and anticancer properties. The synthesis of new 2-chloro-3-hetarylquinolines, for instance, led to the discovery of compounds with potent antibacterial activity against specific strains, as well as notable anticancer activity against various tumor cell lines. Such studies underscore the potential of these compounds in the development of new therapeutic agents for treating infections and cancer (Bondock & Gieman, 2015).

Process Development for Rho Kinase Inhibitors

The development of scalable and efficient synthetic processes for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, is crucial for their potential therapeutic use. These studies focus on optimizing reaction conditions to improve yields, purity, and scalability, which is essential for the production of pharmaceuticals (Wei et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-5-3-2-4-16(17)22/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRHOPEAJSMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.